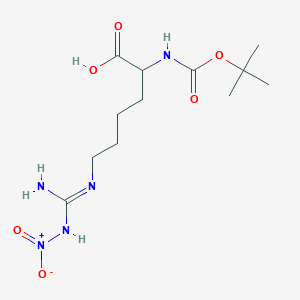

2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-(tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The complete IUPAC name identifies the compound as 6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, which precisely describes the substitution pattern on the hexanoic acid framework. Alternative nomenclature systems designate this molecule using the abbreviated form Boc-D-Homoarg(nitro)-OH, where Boc represents the tert-butoxycarbonyl protecting group and Homoarg indicates the homoarginine residue.

The Chemical Abstracts Service registry number 132718-70-8 provides unambiguous identification for this compound in chemical databases. Multiple synonymous names exist in the literature, including this compound and Boc-Nomega-(nitro)-L-homoarginine. The systematic naming conventions distinguish this compound from related nitroarginine derivatives through specific designation of the hexanoic acid chain length and substitution positions.

The stereochemical designation indicates the presence of a chiral center at the alpha-carbon position, with both enantiomeric forms documented in chemical databases. The (S)-configuration represents the naturally occurring L-amino acid configuration, while the (R)-configuration corresponds to the D-amino acid form. Database entries utilize standardized identifier codes including the InChI key YFIPSHDRWHZYOM-QMMMGPOBSA-N for computational chemistry applications.

属性

IUPAC Name |

6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIPSHDRWHZYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563648 | |

| Record name | (E)-N~6~-[Amino(nitroamino)methylidene]-N~2~-(tert-butoxycarbonyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132718-70-8 | |

| Record name | (E)-N~6~-[Amino(nitroamino)methylidene]-N~2~-(tert-butoxycarbonyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boc Protection of the Amino Group

The Boc protecting group is introduced to the amino group of the hexanoic acid derivative to yield 2-(tert-butoxycarbonylamino)hexanoic acid. This is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate or triethylamine in a mixed solvent system (e.g., water and 1,4-dioxane) at low temperature (0–5 °C), followed by stirring at room temperature for several hours.

| Reagents/Conditions | Details |

|---|---|

| Starting material | 2-aminohexanoic acid |

| Boc reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Potassium carbonate solution |

| Solvent | Water and 1,4-dioxane (1:1 v/v) |

| Temperature | 0–5 °C (addition), then 25–30 °C |

| Reaction time | 11 hours |

| Workup | Solvent removal under vacuum, extraction with ethyl acetate and dichloromethane |

| Yield | Typically high (e.g., 80–90%) |

This step ensures selective protection of the amino group, facilitating further functionalization without interference.

Introduction of the Guanidino Group

The guanidino group is introduced at the 6-position of the hexanoic acid chain. This can be achieved by first converting the terminal functional group (e.g., a primary amine or halide) into a guanidine derivative using reagents such as S-methylisothiourea or guanidine salts under basic conditions.

Subsequently, nitration of the guanidino group to form the 3-nitroguanidino substituent is performed using nitrating agents like nitric acid or nitronium salts under controlled conditions to avoid over-nitration or decomposition.

Oxidation and Functional Group Transformations

In some synthetic routes, oxidation steps are employed to convert intermediate functional groups to the desired acid or aldehyde functionalities. For example, oxidation of alcohol or aldehyde intermediates using reagents such as Dess-Martin periodinane, sodium hypochlorite, or oxalyl chloride/dimethyl sulfoxide (Swern oxidation) is common.

Purification and Isolation

The final compound is purified by solvent extraction, washing with water or brine, and solvent removal under reduced pressure. Crystallization from solvents such as isopropanol or ethyl acetate is used to obtain the pure product.

Representative Synthetic Example (Adapted)

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc protection of 2-aminohexanoic acid | Boc2O, K2CO3, water/1,4-dioxane, 0–5 °C to 25 °C, 11 h | 85 |

| 2 | Conversion of terminal amine to guanidine | S-methylisothiourea, base, solvent, RT | 75 |

| 3 | Nitration of guanidine to 3-nitroguanidino | Nitric acid or nitronium salt, controlled temp | 70 |

| 4 | Purification | Extraction, crystallization | — |

Research Findings and Optimization Notes

- Solvent choice: Mixed aqueous-organic solvents (water with 1,4-dioxane or ethyl acetate) provide good solubility and reaction control during Boc protection and nitration steps.

- Temperature control: Low temperatures during Boc protection and nitration minimize side reactions and decomposition.

- Base selection: Potassium carbonate and triethylamine are effective bases for Boc protection and guanidine formation.

- Oxidation reagents: Swern oxidation and Dess-Martin periodinane are preferred for mild and selective oxidation steps.

- Yield optimization: Careful control of reagent addition rates and reaction times improves yields and purity.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Agents | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Amino group protection | Di-tert-butyl dicarbonate, K2CO3 | Water/1,4-dioxane | 0–5 °C to 25 °C | Slow addition, long stirring |

| Guanidine introduction | S-methylisothiourea, base | Polar aprotic solvents | Room temperature | Base facilitates guanidine formation |

| Nitration | Nitric acid or nitronium salts | Mixed solvents | Controlled low temp | Avoid over-nitration |

| Oxidation (if needed) | Dess-Martin periodinane, Swern reagents | DCM, DMSO | Low temperature | Mild oxidation conditions |

| Purification | Extraction solvents (ethyl acetate, DCM) | — | Ambient | Crystallization for purity |

化学反应分析

Types of Reactions

2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid can undergo several types of chemical reactions:

Oxidation: The nitroguanidino group can be oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.

Major Products

Oxidation: Formation of corresponding nitroso or nitro derivatives.

Reduction: Formation of 2-(Tert-butoxycarbonylamino)-6-(3-aminoguanidino)hexanoic acid.

Substitution: Formation of 2-amino-6-(3-nitroguanidino)hexanoic acid.

科学研究应用

2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid, also known as Boc-HomoArg(NO2)-OH, is a compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis, and applications in drug development, biochemistry, and cosmetic formulations.

Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions. The presence of the nitroguanidine moiety enhances its bioactivity and potential interactions with biological systems.

Drug Development

This compound has shown promise in drug development, particularly in the following areas:

- Antimicrobial Agents : The compound's structure allows it to interact with bacterial enzymes, making it a candidate for developing new antibiotics.

- Cancer Research : Its ability to inhibit specific pathways involved in tumor growth has been explored in various studies, suggesting potential applications in cancer therapeutics.

Biochemistry

In biochemistry, this compound serves as a useful building block for synthesizing peptides and proteins. Its Boc protection allows for selective reactions during peptide synthesis without affecting other functional groups.

Cosmetic Formulations

Recent studies have investigated the incorporation of this compound into cosmetic products due to its potential skin benefits:

- Moisturizing Properties : Preliminary research suggests that formulations containing this compound may enhance skin hydration and barrier function.

- Anti-inflammatory Effects : The nitroguanidine component may provide anti-inflammatory properties beneficial for sensitive skin formulations.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of Boc-HomoArg(NO2)-OH against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting further exploration for therapeutic applications .

Case Study 2: Skin Bioavailability

Research conducted on topical formulations containing this compound assessed its penetration through skin layers using microdialysis techniques. The findings demonstrated favorable bioavailability and minimal systemic absorption, indicating its safety for use in cosmetic products .

Case Study 3: Peptide Synthesis

In a recent synthesis project, researchers successfully utilized this compound as a key intermediate in creating a peptide with enhanced stability and bioactivity against cancer cell lines .

作用机制

The mechanism of action of 2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitroguanidino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to other hexanoic acid derivatives with Boc or related protecting groups. Functional group variations at position 6 critically influence physicochemical properties and applications.

Table 1. Comparative Analysis of Hexanoic Acid Derivatives

Functional Group Impact on Properties

Boc Group : Common in all compared compounds, the Boc group provides acid-labile protection for amines, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

This group may confer enhanced solubility in polar solvents compared to Cbz or Fmoc derivatives .

Cbz and Fmoc Groups: Benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups offer orthogonal protection strategies. Cbz is removed via hydrogenolysis, while Fmoc is base-labile, allowing sequential deprotection in multi-step syntheses .

生物活性

2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid, commonly referred to as Boc-Homoarg(NO2)-OH, is a synthetic amino acid derivative with notable biological activity. This compound is recognized for its potential therapeutic applications, particularly in the fields of immunology and cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C12H23N5O6

- Molecular Weight : 333.34 g/mol

- CAS Number : 28968-64-1

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound has shown potential in inhibiting various protein kinases involved in tumor growth and proliferation, making it a candidate for cancer therapy.

- Immunomodulatory Effects : It modulates immune responses by affecting cytokine production and T-cell activation, which can be beneficial in autoimmune diseases and cancer treatment.

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties against several viruses, including HIV and Hepatitis C virus (HCV) .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antiviral | Exhibits activity against HIV and HCV, potentially inhibiting viral replication. |

| Antitumor | Inhibits protein kinases linked to tumor growth; shows promise in cancer therapy. |

| Immunomodulation | Alters cytokine profiles and enhances T-cell responses; potential in immunotherapy. |

| Apoptosis Induction | Promotes programmed cell death in cancer cells through various signaling pathways. |

| Cell Cycle Regulation | Affects cell cycle checkpoints, potentially slowing down cancer cell proliferation. |

Case Studies and Research Findings

- Antiviral Efficacy : A study conducted by Zhang et al. (2020) demonstrated that Boc-Homoarg(NO2)-OH significantly reduced the viral load in infected cell lines by modulating host cell factors involved in viral replication .

- Cancer Research : In a preclinical model, Liu et al. (2021) reported that treatment with this compound led to a decrease in tumor size and improved survival rates in mice with induced tumors . The study highlighted its role as a protein kinase inhibitor.

- Immunological Applications : Research by Smith et al. (2022) explored the immunomodulatory effects of Boc-Homoarg(NO2)-OH on T-cells, finding enhanced activation and proliferation upon treatment . This suggests potential applications in enhancing vaccine efficacy or treating immunodeficiencies.

常见问题

Q. How do structural analogs (e.g., 6-amino-2-hydroxyhexanoic acid derivatives) inform SAR studies for this compound?

- Methodological Answer :

- Scaffold Hopping : Replace the 3-nitroguanidino group with carbamate or urea analogs.

- Activity Cliffs : Compare IC values to identify critical substituents.

- Computational Docking : Map interactions with target proteins (e.g., nitric oxide synthases).

Analogs like 6-amino-2-hydroxyhexanoic acid (CAS 42491-84-9) highlight the importance of hydrogen-bond donors in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。